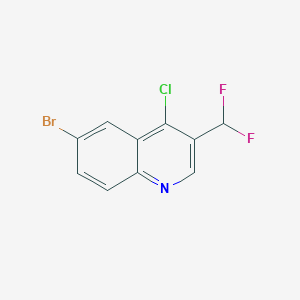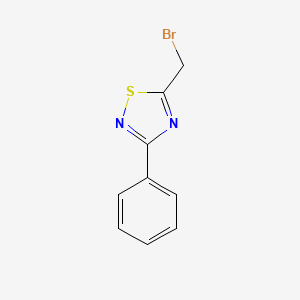
(E)-3-(Furan-2-yl)-N-(2-((Tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-2-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide is an organic compound that features a furan ring, a tetrahydropyran ring, and an acrylamide moiety
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide typically involves the following steps:
Formation of the Acrylamide Moiety: This can be achieved through the reaction of acryloyl chloride with an amine precursor.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Attachment of the Tetrahydropyran Ring: This step involves the reaction of the intermediate with a tetrahydropyran-thiol derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(furan-2-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced acrylamide derivatives.
Substitution: Various substituted thiol derivatives.
Wirkmechanismus
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(furan-2-yl)-N-(2-((tetrahydro-2H-thiopyran-4-yl)thio)ethyl)acrylamide: Similar structure with a thiopyran ring instead of a tetrahydropyran ring.
(E)-3-(furan-2-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propionamide: Similar structure with a propionamide moiety instead of an acrylamide moiety.
Uniqueness
(E)-3-(furan-2-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c16-14(4-3-12-2-1-8-18-12)15-7-11-19-13-5-9-17-10-6-13/h1-4,8,13H,5-7,9-11H2,(H,15,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEKGNMMBLYHEK-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1SCCNC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2558718.png)
![2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2558720.png)
![Spiro[2.5]octane-7-carbaldehyde](/img/structure/B2558726.png)




![2-Chloro-N-[2-hydroxy-3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]propyl]propanamide](/img/structure/B2558732.png)

![1-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline](/img/structure/B2558736.png)



